Cas no 13221-27-7 (3,5-Pyrazolidinedione,4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenyl-)

3,5-Pyrazolidinedione,4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenyl- structure
13221-27-7 structure
Product Name:3,5-Pyrazolidinedione,4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenyl-
CAS No:13221-27-7
MF:C22H24N2O3
MW:364.437565803528
CID:149372
PubChem ID:65605
Update Time:2025-04-19

3,5-Pyrazolidinedione,4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenyl- Chemical and Physical Properties

Names and Identifiers

    • 3,5-Pyrazolidinedione,4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenyl-
    • 4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenylpyrazolidine-3,5-dione
    • 4-(4,4-Dimethyl-3-oxopentyl)-1,2-diphenyl-3,5-pyrazolidinedione
    • Benetazon
    • BRN 0765347
    • Tribuzon
    • Tribuzona
    • Tribuzona [INN-Spanish]
    • Tribuzone [INN]
    • Tribuzonum
    • Tribuzonum [INN-Latin]
    • Trimetazon
    • Trimetazon [Czech]
    • Trimetazone
    • Trimethazon
    • Trimethazone
    • UNII-DUU9GVA746
    • tribuzone
    • 4-(4,4-dimethyl-3-oxo-pentyl)-1,2-diphenyl-pyrazolidine-3,5-dione
    • NS00024198
    • DUU9GVA746
    • Q4462940
    • Tribuzone (prop.INN)
    • 3,5-Pyrazolidinedione, 4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenyl-
    • SCHEMBL2109159
    • EINECS 236-191-4
    • DTXSID70157434
    • CHEMBL2106482
    • TRIBUZONE [WHO-DD]
    • CHEBI:135536
    • D08630
    • 13221-27-7
    • Benetazon (TN)
    • Inchi: 1S/C22H24N2O3/c1-22(2,3)19(25)15-14-18-20(26)23(16-10-6-4-7-11-16)24(21(18)27)17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3
    • InChI Key: OFVFGKQCUDMLLP-UHFFFAOYSA-N
    • SMILES: O=C1C(C(N(C2C=CC=CC=2)N1C1C=CC=CC=1)=O)CCC(C(C)(C)C)=O

Computed Properties

  • Exact Mass: 364.179
  • Monoisotopic Mass: 364.179
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 533
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 57.7A^2

Experimental Properties

  • Density: 1.177
  • Boiling Point: 486.9°Cat760mmHg
  • Flash Point: 198.6°C
  • Refractive Index: 1.577
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